
3-(1-(2,5-Dimethylphenyl)-3-ethyl-5-hydroxy-1H-pyrazol-4-yl)-4-(4-methylpiperidin-1-yl)-1-propyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[1-(2,5-DIMETHYLPHENYL)-3-ETHYL-5-HYDROXY-1H-PYRAZOL-4-YL]-4-(4-METHYLPIPERIDIN-1-YL)-1-PROPYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE” is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the pyrrole ring. Each step requires specific reagents and conditions:
Formation of the Pyrazole Ring: This might involve the reaction of a hydrazine derivative with a diketone under acidic or basic conditions.
Formation of the Piperidine Ring: This could be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Formation of the Pyrrole Ring: This might involve the reaction of an amine with a diketone or a similar compound under acidic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (for nitration), Br2 (for bromination)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[1-(2,5-DIMETHYLPHENYL)-3-ETHYL-5-HYDROXY-1H-PYRAZOL-4-YL]-4-(4-METHYLPIPERIDIN-1-YL)-1-PROPYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: can be compared with other pyrazole, piperidine, and pyrrole derivatives.
Uniqueness
- The unique combination of functional groups and ring structures in this compound may confer specific properties that are not found in other similar compounds, such as enhanced biological activity or unique chemical reactivity.
Properties
Molecular Formula |
C26H34N4O3 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
3-[2-(2,5-dimethylphenyl)-5-ethyl-3-oxo-1H-pyrazol-4-yl]-4-(4-methylpiperidin-1-yl)-1-propylpyrrole-2,5-dione |
InChI |
InChI=1S/C26H34N4O3/c1-6-12-29-24(31)22(23(26(29)33)28-13-10-16(3)11-14-28)21-19(7-2)27-30(25(21)32)20-15-17(4)8-9-18(20)5/h8-9,15-16,27H,6-7,10-14H2,1-5H3 |
InChI Key |
VYBBTCOFHJXRIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=C(C1=O)N2CCC(CC2)C)C3=C(NN(C3=O)C4=C(C=CC(=C4)C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N',N''-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-YL-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide]](/img/structure/B14952061.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952067.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952075.png)
![Ethyl 6-hydroxy[1,2,5]thiadiazolo[3,4-h]quinoline-7-carboxylate](/img/structure/B14952083.png)
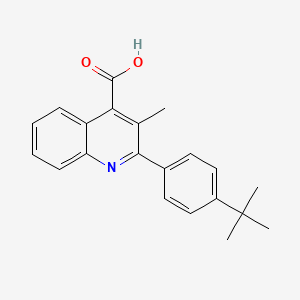
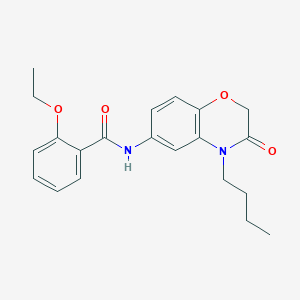
![2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B14952095.png)
![6-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B14952112.png)
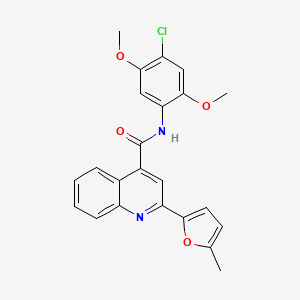
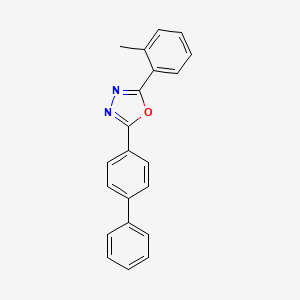
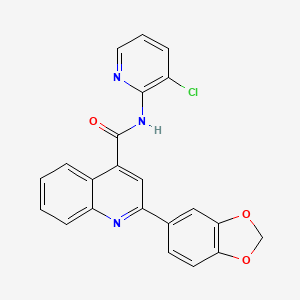
![(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952126.png)
![N-(3,4-dichlorophenyl)-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B14952127.png)
![7-Bromo-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952129.png)
